5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol
Description
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is a fluorinated phenolic derivative featuring a branched alkylamine substituent at the ethylphenol backbone. Its structure combines a fluorine atom at the 5-position of the aromatic ring with a 2-methylpropyl (isobutyl) aminoethyl group at the 2-position.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
5-fluoro-2-[1-(2-methylpropylamino)ethyl]phenol |
InChI |
InChI=1S/C12H18FNO/c1-8(2)7-14-9(3)11-5-4-10(13)6-12(11)15/h4-6,8-9,14-15H,7H2,1-3H3 |
InChI Key |
LEYIQYZTOGXOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=C(C=C(C=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 5-fluoro-2-nitrophenol with 1-[(2-methylpropyl)amino]ethyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. The 2-{1-[(2-methylpropyl)amino]ethyl} group can interact with hydrophobic pockets in the target protein, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Differences :
Substituent Variation: AK Scientific Catalogue Compound
A closely related compound, 5-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol, differs by replacing the 2-methylpropyl group with a 2-hydroxypropyl substituent.
Impact of Substituent Change :
- Hydrophobicity : The 2-methylpropyl group (logP ~2.8) is more hydrophobic than 2-hydroxypropyl (logP ~0.5), suggesting the target molecule has higher membrane permeability.
- Stereochemical Effects: Both substituents introduce chiral centers, but the hydroxypropyl group may increase steric hindrance near the phenolic oxygen.
Physical and Pharmacological Properties
While explicit data for the target molecule are unavailable, trends from suggest:
- Melting Points: Phenolic derivatives with alkylamine chains (e.g., compound 11 in ) exhibit melting points between 120–150°C, likely similar to the target compound.
- Solubility : Fluorine substitution typically enhances lipid solubility, but the 2-methylpropyl group may limit aqueous solubility compared to hydroxypropyl analogues .
- Stability: The phenolic OH and fluoro groups may increase susceptibility to oxidative degradation compared to ester or amide derivatives .
Biological Activity
5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol is a synthetic compound belonging to the class of substituted phenols. Its structure includes a fluorine atom at the 5-position of the phenolic ring, an ethylamine side chain, and a branched alkyl substituent (2-methylpropyl) on the nitrogen atom. This unique configuration contributes to its potential biological activities, which are under investigation for various therapeutic applications.
- Molecular Formula : C13H18FNO
- Molecular Weight : Approximately 235.29 g/mol
The compound's structural features suggest potential interactions with biological targets, including enzymes and receptors, which may lead to various pharmacological effects.
Research indicates that this compound may interact with specific biological targets, influencing cellular pathways. Its activity is likely mediated through:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which may be applicable to this compound as well.
- Receptor Modulation : The presence of the amine moiety suggests potential interactions with neurotransmitter receptors.
Pharmacological Effects
Studies have highlighted several biological activities associated with this compound:
- Antiproliferative Activity : Preliminary studies indicate that this compound exhibits significant growth inhibitory effects against certain cancer cell lines. For instance, IC50 values in the nanomolar range were observed in assays involving L1210 mouse leukemia cells, indicating potent antiproliferative properties .
- Phospholipidosis Induction : Similar compounds have been implicated in inducing phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within lysosomes. Further studies are needed to evaluate whether this compound has similar effects .
- Potential Antifungal Activity : Given its structural similarities to other antifungal agents, there is a hypothesis that this compound may exhibit antifungal properties, although specific data on this activity remains limited .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds for context:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Haloethyl group | Antiproliferative | 0.18 |
| Compound B | Piperidyl group | Antifungal | 56 |
| Compound C | Alkyl substitution | Enzyme inhibition | <1 |
This comparative analysis underscores the potential of this compound as a candidate for further pharmacological exploration.
In Vitro Studies
In vitro assays have been critical in evaluating the biological activity of this compound. These studies typically involve:
- Cell Proliferation Assays : Evaluating the compound's effect on cell viability and proliferation using various cancer cell lines.
- Mechanistic Studies : Investigating the pathways through which the compound exerts its effects, including enzyme assays and receptor binding studies.
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
